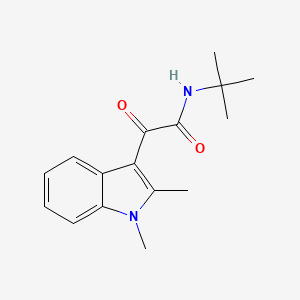

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide" likely represents a compound with potential interest in synthetic and medicinal chemistry due to the presence of the indole moiety, a structure found in many biologically active molecules. The tert-butyl group and the oxoacetamide functionality suggest potential synthetic versatility and relevance in drug design and development.

Synthesis Analysis

The synthesis of molecules similar to "this compound" typically involves multi-step organic reactions, starting from the indole core. Methods like the Fischer indole synthesis or modifications thereof could be employed to introduce the dimethyl groups on the indole scaffold. Subsequent acylation and introduction of the tert-butyl group would likely follow, utilizing strategies such as acyl chloride coupling and tert-butyl ester formation, under catalytic conditions that promote specificity and high yield (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be analyzed through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecule's geometry, electronic structure, and molecular interactions, highlighting features like hydrogen bonding patterns and steric hindrance which influence the compound's reactivity and physical properties (Gerson López et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "this compound" would involve its amide and indole functionalities. Amides can participate in reactions such as hydrolysis, amidation, and in certain conditions, reductions. The indole ring might undergo electrophilic substitution reactions, particularly at positions not sterically hindered by the dimethyl groups. The tert-butyl group could influence the molecule's reactivity by providing steric bulk (Rádl, 2003).

Physical Properties Analysis

The physical properties of such molecules are influenced by their molecular structure. Properties like melting point, boiling point, and solubility in various solvents are determined by the molecule's size, polarity, and the presence of functional groups. For example, the oxoacetamide group increases polarity, potentially enhancing solubility in polar solvents (Arjunan et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are largely defined by the indole nucleus and the oxoacetamide functionality. The electron-rich indole ring is susceptible to electrophilic attack, whereas the amide group's resonance stabilization affects its reactivity towards nucleophilic substitution reactions (Mackenzie, Tenaschuk, & Fortier, 1987).

Applications De Recherche Scientifique

Chemical Synthesis and Applications

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide and its related compounds have been the subject of various research studies focusing on chemical synthesis and applications. These studies have explored different synthetic routes and potential uses of such compounds.

Synthetic Approaches and Derivatives :

- A study by Yavari et al. (2004) detailed a synthetic approach involving the reaction of tert-butyl isocyanide with acetylenic esters, leading to the creation of related bifuranyl dicarboxylates (Yavari, Nasiri, Moradi, & Djahaniani, 2004).

- More et al. (2014) achieved the first total synthesis of a related α-oxo amide-based natural product, highlighting its importance in synthetic chemistry (More, Raghunadh, Shankar, Patel, Bhalerao, & Kumar, 2014).

- López et al. (2010) focused on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, demonstrating the structural complexity and potential for diverse chemical interactions (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010).

Potential Applications in Medicine and Pharmacology :

- Altenbach et al. (2008) explored 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating potential medicinal applications of related compounds (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, Brioni, & Cowart, 2008).

Material Science and Catalysis :

- Verboom and Bos (2010) discussed the formation of γ-lactones using boron trifluoride-catalyzed reactions, which is relevant to the field of catalysis and material synthesis (Verboom & Bos, 2010).

Propriétés

IUPAC Name |

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10-13(14(19)15(20)17-16(2,3)4)11-8-6-7-9-12(11)18(10)5/h6-9H,1-5H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBALYRUPLGHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)